Azido-PEG10-CH2COOH Azido-PEG10-CH2COOH
Brand Name: Vulcanchem
CAS No.:
VCID: VC16017424
InChI: InChI=1S/C22H43N3O12/c23-25-24-1-2-28-3-4-29-5-6-30-7-8-31-9-10-32-11-12-33-13-14-34-15-16-35-17-18-36-19-20-37-21-22(26)27/h1-21H2,(H,26,27)
SMILES:
Molecular Formula: C22H43N3O12
Molecular Weight: 541.6 g/mol

Azido-PEG10-CH2COOH

CAS No.:

Cat. No.: VC16017424

Molecular Formula: C22H43N3O12

Molecular Weight: 541.6 g/mol

* For research use only. Not for human or veterinary use.

Azido-PEG10-CH2COOH -

Specification

Molecular Formula C22H43N3O12
Molecular Weight 541.6 g/mol
IUPAC Name 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Standard InChI InChI=1S/C22H43N3O12/c23-25-24-1-2-28-3-4-29-5-6-30-7-8-31-9-10-32-11-12-33-13-14-34-15-16-35-17-18-36-19-20-37-21-22(26)27/h1-21H2,(H,26,27)
Standard InChI Key RWCKTHQYBUDYBM-UHFFFAOYSA-N
Canonical SMILES C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-]

Introduction

Chemical Structure and Physicochemical Properties

Azido-PEG10-CH2COOH belongs to the heterobifunctional PEG family, characterized by distinct reactive groups at each terminus. Its molecular structure comprises a 10-unit polyethylene glycol chain (PEG10) with an azide (-N₃) at one end and a carboxylic acid (-CH₂COOH) at the other. The PEG spacer provides hydrophilicity, while the functional groups enable orthogonal conjugation strategies.

Table 1: Key Physicochemical Properties of Azido-PEG10-CH2COOH

PropertyValueSource
Molecular FormulaC₂₃H₄₃N₃O₁₂
Molecular Weight577.6 g/mol
CAS Number2055198-95-9
Purity≥95%
SolubilityWater, DMSO, DMF
Storage Conditions-20°C, desiccated
Functional GroupsAzide (-N₃), Carboxylic Acid

The carboxylic acid group (pKa ~2.5) facilitates reactions with primary amines via EDC/NHS coupling, forming stable amide bonds . Meanwhile, the azide group participates in "click chemistry" with alkynes, enabling rapid, high-yield conjugation under mild conditions . The PEG10 spacer (molecular weight ~526.6 g/mol) balances hydrophilicity and steric effects, making it ideal for modifying proteins, nanoparticles, and surfaces without compromising bioactivity .

Synthesis and Characterization

The synthesis of Azido-PEG10-CH2COOH typically involves multi-step organic reactions, starting from PEG precursors. A common route includes:

  • PEG Activation: A hydroxyl-terminated PEG10 chain is functionalized with a mesyl or tosyl group to introduce a leaving group.

  • Azide Incorporation: Nucleophilic substitution with sodium azide (NaN₃) replaces the leaving group with an azide .

  • Carboxylic Acid Introduction: The opposite hydroxyl end is modified with a bromoacetic acid derivative, followed by hydrolysis to yield the carboxylic acid .

Recent protocols emphasize using scandium triflate or copper(I) catalysts to achieve near-quantitative conversion rates while minimizing side reactions . For example, a 2012 study demonstrated that copper(I)-catalyzed cycloaddition between azide-functionalized polymers and alkyne-terminated PEGs achieved >95% grafting efficiency .

Characterization relies on nuclear magnetic resonance (¹H NMR), Fourier-transform infrared spectroscopy (FTIR), and gel permeation chromatography (GPC). ¹H NMR confirms azide (δ 3.30 ppm) and carboxylic acid (δ 12.5 ppm) presence, while FTIR identifies N₃ stretches at ~2100 cm⁻¹ and C=O vibrations at ~1700 cm⁻¹ . GPC ensures monodispersity (Đ <1.1) and validates the molecular weight .

Applications in Biomedical Research

Bioconjugation and Protein Modification

Azido-PEG10-CH2COOH is widely used to create protein-PEG conjugates, enhancing stability and circulation half-life. For instance, interferon-α conjugated via its lysine residues to Azido-PEG10-CH2COOH showed a 15-fold increase in plasma half-life compared to the native protein . The azide group allows subsequent "click" functionalization with fluorescent dyes or targeting ligands, enabling multimodal imaging and targeted drug delivery .

Hydrogel Fabrication

In a 2024 study, Azido-PEG10-CH2COOH was crosslinked with tetrazine-modified hyaluronic acid to form injectable hydrogels for cartilage repair. The hydrogel exhibited a compressive modulus of 18.21 kPa and supported chondrocyte proliferation for over 28 days . The carboxylic acid group enabled pH-responsive drug release, with 80% dexamethasone released at pH 5.5 (mimicking inflamed tissues) versus 20% at pH 7.4 .

Nanoparticle Functionalization

Gold nanoparticles (AuNPs) coated with Azido-PEG10-CH2COOH demonstrated reduced macrophage uptake (∼5% vs. 45% for unmodified AuNPs) and improved tumor accumulation in murine models . The azide group facilitated post-functionalization with folate ligands, increasing cancer cell uptake by 3-fold .

Comparative Analysis with Related PEG Derivatives

Azido-PEG10-CH2COOH offers distinct advantages over shorter-chain analogs (e.g., Azido-PEG2-CH2COOH) and amine-terminated variants (e.g., Azido-PEG10-NH₂):

DerivativeFunctional GroupsKey ApplicationsLimitations
Azido-PEG10-CH2COOHN₃, COOHpH-sensitive drug deliveryLimited solubility in CHCl₃
Azido-PEG2-CH2COOHN₃, COOHSmall molecule conjugationHigher immunogenicity
Azido-PEG10-NH₂N₃, NH₂siRNA deliveryRequires buffered solutions

The PEG10 chain’s length optimizes steric shielding and solubility, while the carboxylic acid enables charge-based purification and pH-dependent release .

Future Directions

Ongoing research explores its use in mRNA vaccine delivery systems, where the carboxylic acid group binds cationic lipids, and the azide enables surface modification with toll-like receptor agonists . Additionally, photoactivatable variants are being developed for spatiotemporally controlled drug release .

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